5-Methoxymethyl-7-piperidin-1-ylmethyl-quinolin-8-ol
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Overview
Description
5-(Methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method starts with the quinoline core, which is functionalized through a series of reactions:
Piperidinylmethylation: The piperidinylmethyl group is introduced using piperidine and formaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or piperidinylmethyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
5-(Methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the piperidinylmethyl group may enhance binding affinity to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinine.
Cinchonine: Another quinoline derivative with antimalarial properties.
Uniqueness
5-(Methoxymethyl)-7-[(piperidin-1-yl)methyl]quinolin-8-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxymethyl group enhances solubility, while the piperidinylmethyl group improves binding affinity to biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
5-(methoxymethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C17H22N2O2/c1-21-12-14-10-13(11-19-8-3-2-4-9-19)17(20)16-15(14)6-5-7-18-16/h5-7,10,20H,2-4,8-9,11-12H2,1H3 |
InChI Key |
OKCHMQBXKMRHST-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C=CC=NC2=C(C(=C1)CN3CCCCC3)O |
Origin of Product |
United States |
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